![molecular formula C19H15N5O B2753942 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea CAS No. 862811-88-9](/img/structure/B2753942.png)
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea
Übersicht
Beschreibung
“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the development of new antituberculosis drugs.
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads . Therefore, “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be explored for its potential in the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including optoelectronic devices . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new optoelectronic devices.
Sensors
Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . This indicates that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the creation of new sensor technologies.
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new emitters for confocal microscopy and imaging.
Drug Discovery Research
The structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in drug discovery research. The imidazo[1,2-a]pyridine core backbone has been utilized in the development of covalent inhibitors . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used as a scaffold for the discovery of new drugs.
Wirkmechanismus
Target of Action
The primary target of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer .
Mode of Action
This compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C, thereby inhibiting its function .
Biochemical Pathways
The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation and survival . The inactivation of KRAS G12C can lead to the suppression of this pathway, potentially inhibiting the growth and survival of cancer cells .
Pharmacokinetics
The compound’s effectiveness in cellular models suggests it may have suitable bioavailability .
Result of Action
The result of the action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the inhibition of cancer cell proliferation. In cellular models, this compound has shown potent anticancer activity, particularly against cells with the KRAS G12C mutation .
Eigenschaften
IUPAC Name |
1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGKOPWCTYUTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330084 | |
Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
862811-88-9 | |
Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.